1-Cyclohexylpropan-1-one
Overview
Description
1-Cyclohexylpropan-1-one is an organic compound with the molecular formula C₉H₁₆O. It is also known as ethyl cyclohexyl ketone or cyclohexyl ethyl ketone. This compound is characterized by a cyclohexyl group attached to a propanone moiety. It is a colorless liquid with a distinctive odor and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexylpropan-1-one can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of cyclohexane with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}6\text{H}{12} + \text{CH}_3\text{CH}_2\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}6\text{H}{11}\text{COCH}_2\text{CH}_3 + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound typically involves the same Friedel-Crafts acylation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reactants and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexylpropan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexylpropanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 1-cyclohexylpropan-1-ol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Amines or alcohols in the presence of acid or base catalysts.
Major Products Formed:
Oxidation: Cyclohexylpropanoic acid.
Reduction: 1-Cyclohexylpropan-1-ol.
Substitution: Corresponding amides or esters depending on the nucleophile used
Scientific Research Applications
1-Cyclohexylpropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-cyclohexylpropan-1-one involves its interaction with various molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This property makes it a valuable intermediate in organic synthesis. Additionally, its cyclohexyl group imparts hydrophobic characteristics, influencing its interactions with biological membranes and proteins .
Comparison with Similar Compounds
1-Cyclohexylpropan-1-one can be compared with other similar compounds such as:
Cyclohexanone: Similar in structure but lacks the propyl group.
1-Phenylpropan-1-one: Similar in structure but has a phenyl group instead of a cyclohexyl group.
1-Cyclohexylbutan-1-one: Similar in structure but has an additional carbon in the alkyl chain.
Uniqueness: this compound is unique due to its specific combination of a cyclohexyl group and a propanone moiety, which imparts distinct chemical and physical properties. This combination makes it versatile in various chemical reactions and applications .
Properties
IUPAC Name |
1-cyclohexylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-9(10)8-6-4-3-5-7-8/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHOPTNGSNYSBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20149985 | |
Record name | 1-Cyclohexylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20149985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1123-86-0 | |
Record name | Cyclohexyl ethyl ketone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1123-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclohexyl-1-propanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl cyclohexyl ketone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39457 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Cyclohexylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20149985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyclohexylpropan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.074 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Cyclohexyl-1-propanone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L22JP3KC84 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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